Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial practices for similar compounds involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[imino(methyl)oxo-lambda6-sulfanyl]azetidine-3-carboxylate hydrochloride: A similar compound with a different ring structure.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyridine derivative with different functional groups.
Uniqueness
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfur-containing moiety and pyridine ring structure make it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 2-(methylsulfonimidoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-13-8(11)6-4-3-5-10-7(6)14(2,9)12/h3-5,9H,1-2H3 |
InChI Key |
DWRBHLYEUHJCMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)S(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.